Product packaging for Sodium 4-bromo-3-chlorobenzene-1-sulfinate(Cat. No.:CAS No. 1864480-58-9)

Sodium 4-bromo-3-chlorobenzene-1-sulfinate

Cat. No.: B2493120
CAS No.: 1864480-58-9
M. Wt: 277.49
InChI Key: JNJSYDJASOLUPF-UHFFFAOYSA-M
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Description

Sodium 4-bromo-3-chlorobenzene-1-sulfinate is a versatile and high-value benzenesulfinate salt prized in modern organic synthesis for its role as a powerful building block in the construction of organosulfur compounds . As a stable, easy-to-handle solid, it serves as a superior precursor for sulfonyl, sulfenyl, and sulfinyl radicals, enabling a wide range of S–S, N–S, and C–S bond-forming reactions under various conditions . Its primary research value lies in its application as a key coupling partner for the synthesis of sulfonamides, sulfones (including vinyl sulfones), and thiosulfonates, which are critical structural motifs found in many biologically active molecules and pharmaceutical candidates . The presence of both bromo and chloro substituents on the benzene ring offers distinct advantages, providing multiple sites for further functionalization via cross-coupling reactions and allowing researchers to fine-tune the electronic and steric properties of the final sulfonated products. This compound is instrumental in advanced synthetic methodologies, including photocatalyst-triggered and electrochemical sulfonylation reactions, facilitating site-selective C–H functionalization and the development of novel multicomponent reactions . Furthermore, related sulfinate derivatives have demonstrated significant potential in medicinal chemistry research, such as in the development of novel antifungal agents, highlighting the broader applicability of this compound class in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClNaO2S B2493120 Sodium 4-bromo-3-chlorobenzene-1-sulfinate CAS No. 1864480-58-9

Properties

IUPAC Name

sodium;4-bromo-3-chlorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJSYDJASOLUPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])Cl)Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864480-58-9
Record name sodium 4-bromo-3-chlorobenzene-1-sulfinate
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Synthetic Strategies and Precursor Chemistry of Sodium 4 Bromo 3 Chlorobenzene 1 Sulfinate

Methodologies for the Preparation of Aryl Sulfinate Salts

Aryl sulfinate salts, including Sodium 4-bromo-3-chlorobenzene-1-sulfinate, are most commonly prepared from their corresponding aryl sulfonyl chlorides. Several methods have been established, ranging from classical reduction protocols to modern photocatalytic strategies.

Reduction of Aryl Sulfonyl Chlorides

The reduction of aryl sulfonyl chlorides is the most direct and widely employed route for the synthesis of aryl sulfinate salts. google.com This transformation involves the conversion of the sulfonyl chloride group (-SO₂Cl) to a sulfinate salt (-SO₂⁻M⁺).

One of the most common methods for preparing sodium aryl sulfinates is the reduction of the corresponding sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃). nih.gov The reaction is typically conducted in an aqueous medium. To maintain a suitable pH and prevent the formation of sulfonic acids as by-products, a buffering agent such as sodium bicarbonate or disodium (B8443419) hydrogenphosphate is often added. nih.govgoogle.com The general reaction involves the nucleophilic attack of the sulfite ion on the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sodium sulfinate salt.

The reaction can be generalized as follows:

ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + NaHSO₄

A typical laboratory procedure involves dissolving the aryl sulfonyl chloride in a suitable solvent and adding it to an aqueous solution of sodium sulfite and a base at a controlled temperature, often between 70–80 °C. nih.gov The resulting sodium sulfinate salt can then be isolated by cooling the reaction mixture and collecting the precipitated product, which may be further purified by recrystallization.

Table 1: Example Conditions for Sodium Sulfite Reduction

Reactant Reducing Agent Additive Solvent Temperature Product
Aryl Sulfonyl Chloride Sodium Sulfite (Na₂SO₃) Sodium Bicarbonate Water 70-80 °C Sodium Aryl Sulfinate
Aryl Sulfonyl Chloride Sodium Sulfite Disodium Hydrogenphosphate Water/Organic Solvent Mix Ambient to elevated Sodium Aryl Sulfinate

This table represents generalized conditions reported in the literature for the synthesis of various aryl sulfinates. nih.govgoogle.com

An alternative classical method for the reduction of aryl sulfonyl chlorides utilizes zinc dust in the presence of sodium carbonate. nih.gov This method also provides a straightforward route to sodium aryl sulfinates. In this redox reaction, zinc acts as the reducing agent, being oxidized from Zn(0) to Zn(II), while the sulfur atom in the sulfonyl chloride is reduced. The reaction is typically carried out in water.

The general transformation is:

2 ArSO₂Cl + 2 Zn + Na₂CO₃ + H₂O → 2 ArSO₂Na + 2 ZnCl₂ + H₂CO₃

This protocol is valued for its simplicity and the use of inexpensive and readily available reagents. For instance, sodium p-toluenesulfinate hydrate (B1144303) can be effectively prepared by reducing p-toluenesulfonyl chloride with a zinc/sodium carbonate system in an aqueous environment. nih.gov

Hydrogen Atom Transfer Photocatalysis in Sulfinate Formation

Modern synthetic chemistry has seen the emergence of photocatalysis as a powerful tool for forging new chemical bonds under mild conditions. Hydrogen Atom Transfer (HAT) photocatalysis enables the activation of otherwise inert C-H bonds, which can then be functionalized. researchgate.net This strategy has been applied to the synthesis of sulfinates from hydrocarbons and a sulfur dioxide source. researchgate.net More relevant to aryl sulfinates, photocatalytic methods can generate aryl radicals from precursors like aryl triflates, which then react with a sulfur dioxide surrogate to form the desired sulfinate. rsc.org

A general photocatalytic cycle for this transformation can be described as follows:

A photocatalyst, upon absorbing light, enters an excited state.

The excited photocatalyst engages in an electron transfer process with an aryl precursor (e.g., an aryl triflate), generating an aryl radical. rsc.org

The aryl radical is trapped by a sulfur dioxide surrogate, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.orgacs.org

The resulting sulfonyl radical undergoes a final reduction step to yield the sulfinate anion, which is then isolated as a salt.

This approach is particularly valuable for synthesizing sulfinates that are not easily accessible from the corresponding sulfonyl chlorides and for its modularity, allowing for the combination of various aryl precursors, SO₂ sources, and amines in three-component reactions to directly form sulfonamides. rsc.org

Carbon Tetrachloride-Induced Synthesis from Related Precursors

Methodologies for the synthesis of aryl sulfinates that are specifically induced by carbon tetrachloride are not widely reported in the peer-reviewed chemical literature. While sulfinate salts are known to participate in radical reactions, and carbon tetrachloride can be a component in certain radical processes, a general, reliable synthetic route to aryl sulfinates predicated on its use as an inducer is not established. Synthetic chemists typically rely on the more predictable and higher-yielding methods described previously, such as the reduction of sulfonyl chlorides.

Synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl Chloride (Key Precursor)

The primary precursor for the synthesis of this compound is 4-bromo-3-chlorobenzene-1-sulfonyl chloride. This intermediate is typically synthesized via electrophilic aromatic substitution on a suitably substituted benzene (B151609) ring.

The most direct route is the sulfochlorination of 1-bromo-2-chlorobenzene. In this reaction, chlorosulfonic acid (ClSO₃H) acts as both the sulfonating agent and the source of chlorine for the sulfonyl chloride group. The electrophilic species, SO₂Cl⁺ or a related complex, attacks the aromatic ring. The directing effects of the existing substituents determine the position of the incoming sulfonyl chloride group. The bromine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The position para to the bromine atom is the most sterically accessible and electronically favored, leading to the formation of the desired 4-bromo-3-chlorobenzene-1-sulfonyl chloride isomer.

An alternative pathway to aryl sulfonyl chlorides is the Sandmeyer reaction. nih.gov This sequence would begin with 4-bromo-3-chloroaniline. The aniline (B41778) is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst and a chloride source, which yields the target sulfonyl chloride. nih.govorganic-chemistry.org

Table 2: Representative Synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl Chloride

Starting Material Reagent(s) Key Conditions Product
1-Bromo-2-chlorobenzene Chlorosulfonic acid (ClSO₃H) Controlled temperature (e.g., 0-50 °C), anhydrous conditions 4-Bromo-3-chlorobenzene-1-sulfonyl chloride

This table outlines the primary synthetic routes to the key precursor.

The synthesis of this compound, a significant organosulfur compound, relies on the strategic introduction of a sulfinate group onto a pre-functionalized benzene ring. The primary precursor for this compound is 4-bromo-3-chlorobenzene. This section delves into the key synthetic methodologies for obtaining the sulfinate, focusing on direct sulfonylation of the precursor, as well as alternative routes involving diazotization. Additionally, the synthesis of the halogenated benzene precursor itself through decarboxylative halogenation is explored.

1 Direct Sulfonylation of 4-Bromo-3-chlorobenzene

Direct sulfonylation of 4-bromo-3-chlorobenzene is a primary route to introduce the required sulfur functionality, which can then be converted to the target sodium sulfinate. This typically involves the formation of a sulfonyl chloride intermediate, which is subsequently reduced. The key reagents for this electrophilic aromatic substitution are chlorosulfonic acid and sulfuryl chloride.

The reaction of 4-bromo-3-chlorobenzene with chlorosulfonic acid (ClSO₃H) is a widely utilized method for producing the intermediate 4-bromo-3-chlorobenzene-1-sulfonyl chloride. This electrophilic aromatic substitution reaction is governed by several critical parameters to ensure optimal yield and purity. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the auto-dissociation of chlorosulfonic acid. matrix-fine-chemicals.com

Key reaction parameters include maintaining a molar ratio of 1:3 of the substrate to chlorosulfonic acid to facilitate the electrophilic substitution. The reaction is often conducted in a halogenated aliphatic hydrocarbon solvent, such as 1,2-dichloroethane (B1671644), which helps to stabilize the reaction intermediates. The presence of an alkali metal salt, like sodium chloride (NaCl), can enhance the reaction's efficiency by as much as 15–20%.

A typical laboratory-scale protocol involves reacting 1 mole of 4-bromo-3-chlorobenzene with 3 moles of chlorosulfonic acid in 1,2-dichloroethane at a temperature of 55–60°C for approximately 5 hours. The reaction is then quenched with ice water, and the organic layer containing the product is isolated. Subsequent distillation under reduced pressure yields the 4-bromo-3-chlorobenzene-1-sulfonyl chloride in 72–80% yield with a purity greater than 95%.

Sulfuryl chloride (SO₂Cl₂) presents a milder alternative to chlorosulfonic acid for the laboratory-scale synthesis of 4-bromo-3-chlorobenzene-1-sulfonyl chloride. This reagent is less corrosive, offering an advantage in handling and equipment compatibility. The reaction is typically carried out at 70°C and is catalyzed by sulfamic acid (NH₂SO₃H). This method can produce the desired sulfonyl chloride in yields ranging from 79–85% with a purity of 90–94%. The use of sulfuryl chloride can also be part of a Friedel-Crafts sulfonylation, employing a catalyst like AlCl₃, though this may lead to the formation of byproducts such as dichlorodiphenyl sulfone.

For industrial-scale production, optimization of reaction conditions is crucial for maximizing yield, purity, and safety. Modern manufacturing facilities often employ continuous flow reactor systems for the sulfonylation of 4-bromo-3-chlorobenzene. These systems offer superior control over reaction parameters and enhance safety.

In a continuous flow setup, a residence time of 2–3 hours can achieve a high throughput of 50–100 kg per hour. In-line HPLC monitoring ensures a product purity of over 98%. Furthermore, industrial processes incorporate solvent and catalyst recycling to improve economic viability and reduce environmental impact. For instance, 90–95% of the 1,2-dichloroethane solvent can be reclaimed through fractional distillation, and the NaCl catalyst can retain approximately 80% of its activity over five cycles.

Interactive Data Table: Comparison of Direct Sulfonylation Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)Scalability
Chlorosulfonic Acid SulfonylationClSO₃H, NaCl55–6072–80>95Laboratory & Industrial
Sulfuryl Chloride SulfonylationSO₂Cl₂, NH₂SO₃H7079–8590–94Laboratory

2 Preparation via Diazotization and Acyl Chlorination Routes

An alternative synthetic approach to the sulfonyl chloride precursor of this compound involves the diazotization of a corresponding aromatic amine, followed by a Sandmeyer-type reaction. nih.govwikipedia.orglscollege.ac.in This method is particularly useful when the direct sulfonylation of the benzene ring is not feasible or leads to undesired isomers. The starting material for this route would be 4-bromo-3-chloroaniline.

The process begins with the diazotization of 4-bromo-3-chloroaniline, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5°C). This reaction converts the primary amino group into a diazonium salt, specifically 4-bromo-3-chlorobenzenediazonium chloride. cutm.ac.in

The resulting diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride group. This is achieved by reacting the diazonium salt with sulfur dioxide (SO₂) in the presence of a copper(I) salt catalyst, such as copper(I) chloride (CuCl). nih.govwikipedia.org The sulfur dioxide can be introduced as a gas, in a solution (e.g., in acetic acid), or from a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.org The term "acyl chlorination" in this context is likely a reference to this chlorosulfonylation step. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com The resulting 4-bromo-3-chlorobenzene-1-sulfonyl chloride can then be reduced to the desired this compound.

3 Decarboxylative Halogenation Approaches for Halogenated Benzene Precursors

The synthesis of the key precursor, 4-bromo-3-chlorobenzene, can potentially be achieved through decarboxylative halogenation of a suitable benzoic acid derivative. nih.govacs.org This method involves the replacement of a carboxyl group with a halogen atom. For the synthesis of 4-bromo-3-chlorobenzene, a plausible starting material would be 3-chloro-4-bromobenzoic acid or 4-bromo-3-chlorobenzoic acid. However, the success of this approach is highly dependent on the reaction conditions and the stability of the intermediates.

The Hunsdiecker reaction is a classic example of decarboxylative halogenation, which traditionally uses a silver salt of the carboxylic acid with a halogen. pku.edu.cn Modern variations of this reaction utilize different catalysts and halogen sources to improve efficiency and substrate scope. These reactions often proceed via a radical mechanism. pku.edu.cn

While decarboxylative halogenation is a powerful tool in organic synthesis, its application for the preparation of specific di-halogenated benzenes can be challenging. For instance, reports indicate that the decarboxylative bromination of 4-chlorobenzoic acid can be problematic, with some studies reporting no product formation under certain conditions. nih.gov The efficiency of these reactions can be influenced by factors such as the electronic nature of the substituents on the aromatic ring and the solubility of the carboxylate salts. nih.gov Therefore, while theoretically possible, the synthesis of 4-bromo-3-chlorobenzene via decarboxylative halogenation would require careful optimization of the reaction conditions.

Reactivity and Chemical Transformations of Sodium 4 Bromo 3 Chlorobenzene 1 Sulfinate

Participation in Carbon-Sulfur Bond Forming Reactions

The sulfinate functional group is a cornerstone in the synthesis of various sulfur-containing compounds. Sodium 4-bromo-3-chlorobenzene-1-sulfinate serves as a precursor for the generation of sulfonamides, sulfones, thiosulfonates, and sulfoxides through diverse reaction pathways.

Synthesis of Sulfonamides via Coupling with Amines

The reaction of sodium arylsulfinates with amines to form sulfonamides (R-SO₂NR¹R²) is a fundamental transformation in organic synthesis. Several methods have been developed to facilitate this coupling, often involving an oxidant to generate a more reactive sulfonyl species. For instance, molecular iodine can mediate the coupling of various amines with sodium sulfinates at room temperature. nih.govnih.gov This approach is applicable to a wide range of primary and secondary amines, including aromatic, aliphatic, acyclic, and cyclic amines. nih.gov

Another effective method involves the use of a copper catalyst. nih.gov While specific conditions for this compound are not detailed in the available literature, the general reactivity of sodium arylsulfinates suggests its applicability in these transformations. The reaction would proceed by coupling the 4-bromo-3-chlorophenylsulfonyl moiety with a suitable amine.

Table 1: General Methods for Sulfonamide Synthesis from Sodium Arylsulfinates This table is generated based on general reactions of sodium arylsulfinates and not specific to this compound.

Catalyst/Reagent Amine Scope General Reaction Conditions
Molecular Iodine Primary and secondary amines (aromatic, aliphatic, cyclic) Room temperature

Formation of Sulfones from Sulfinates

This compound is a valuable reagent for the synthesis of unsymmetrical diaryl and alkyl-aryl sulfones. Sulfones are an important class of compounds with applications in medicinal chemistry and materials science. mdpi.com The formation of sulfones from sulfinates typically involves a cross-coupling reaction with an appropriate electrophile, such as an aryl halide or an organoboron compound.

Palladium- and copper-catalyzed reactions are commonly employed for this purpose. organic-chemistry.org For example, the coupling of sodium arylsulfinates with aryl bromides can be achieved using a dual catalytic system of nickel and an organoboron photocatalyst under visible light. mdpi.com This method tolerates a broad range of functional groups. mdpi.com A transition-metal-free approach involves the reaction of sodium arylsulfinates with o-silyl aryl triflates, which act as aryne precursors, to afford sulfones in good to excellent yields under mild conditions. organic-chemistry.org

Table 2: Selected Methods for Sulfone Synthesis from Sodium Arylsulfinates This table is generated based on general reactions of sodium arylsulfinates and not specific to this compound.

Coupling Partner Catalyst/Conditions Product Type
Aryl Bromides Nickel/Organoboron Photocatalyst, visible light Diaryl Sulfones
o-Silyl Aryl Triflates Transition-metal-free, mild conditions Diaryl Sulfones

Generation of Thiosulfonates (R-SO₂S-R')

Thiosulfonates are compounds containing a sulfur-sulfur bond and are of interest for their biological activities and as synthetic intermediates. researchgate.net this compound can be used to synthesize thiosulfonates through coupling reactions with thiols or their derivatives.

One efficient method involves the iron(III)-catalyzed reaction of sodium sulfinates with thiols under aerobic conditions. organic-chemistry.org This process is considered environmentally friendly due to the use of a non-toxic and inexpensive catalyst and atmospheric oxygen as the oxidant. organic-chemistry.org Copper-catalyzed reactions have also been reported for the sulfonylation of disulfides with sodium sulfinates in the presence of air to yield thiosulfonates. nih.govorganic-chemistry.org Furthermore, a catalyst-free synthesis of thiosulfonates from sodium sulfinates in water has been developed, highlighting a green chemistry approach to these compounds. researchgate.net

Synthesis of Sulfoxides

Sulfoxides are another class of sulfur-containing compounds that can be prepared from sodium sulfinates. One approach involves the electrophilic reaction of sodium sulfinate with aromatic compounds in the presence of a strong acid like trifluoromethanesulfonic acid. rsc.org This reaction can lead to the formation of aryl sulfoxides.

Alternatively, sulfoxides can be synthesized through a palladium-catalyzed arylation of sulfenate anions, which can be generated from sulfinate precursors under specific conditions. organic-chemistry.org While direct conversion of sodium sulfinates to sulfoxides is less common than to sulfones, these pathways highlight the versatility of the sulfinate functional group.

Stereoselective Sulfenylation Reactions

Sodium arylsulfinates can also act as sulfenylating agents for the formation of C-S bonds, leading to the synthesis of aryl thioethers (sulfides). tandfonline.com These reactions often proceed through the reduction of the sulfinate to a thiolate or a related species, which then reacts with a suitable carbon electrophile. A direct sulfenylation of arenes with ethyl arylsulfinates, which can be derived from sodium sulfinates, has been reported in water using tetrabutylammonium iodide as a mediator. nih.gov This method is applicable to electron-rich arenes and provides a green route to aryl sulfides. nih.gov

While the term "stereoselective" implies control over the formation of chiral centers, the provided search results focus on the general sulfenylation of C-H bonds rather than enantioselective or diastereoselective processes involving this compound.

Involvement in Carbon-Carbon Bond Forming Reactions

The primary reactivity of sodium arylsulfinates, including this compound, is centered around the formation of bonds to the sulfur atom (N-S and C-S bonds). The available scientific literature does not provide significant evidence for the direct participation of sodium arylsulfinates in carbon-carbon bond-forming reactions where the sulfinate group itself is transformed into a new C-C bond. Their utility in organic synthesis is predominantly as sulfonylating or sulfenylating agents. nih.govtandfonline.comrsc.org

Cross-Coupling Methodologies (e.g., Suzuki-type reactions)

Sodium aryl sulfinates, including this compound, have emerged as effective nucleophilic partners in various transition metal-catalyzed cross-coupling reactions. These reactions are foundational in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, aryl sulfinates are used in palladium- and nickel-catalyzed reactions that mirror the utility of the Suzuki-Miyaura coupling. acs.orgtcichemicals.com In these transformations, the sulfinate group can be displaced, allowing the aryl unit to couple with another partner, or the sulfinate can act as a precursor to a sulfonyl radical for the formation of sulfones. mdpi.com

Recent advancements have highlighted dual catalytic systems, for instance, combining a nickel catalyst with an organoboron photoredox catalyst, to facilitate the cross-coupling of aryl bromides with sodium sulfinates. mdpi.com This method allows for the synthesis of a wide array of sulfone compounds under mild conditions, tolerating various functional groups. mdpi.com Similarly, Ni/photoredox dual catalysis can forge C-S bonds at room temperature under base-free conditions, coupling aryl sulfinate salts with aryl and heteroaryl halides. rsc.org

Table 1: Catalyst Systems for Cross-Coupling Reactions of Aryl Sulfinates
Catalyst SystemReaction TypeKey FeaturesReference
Palladium(II) Acetate / Phosphine LigandsDesulfinative C-C CouplingEffective for coupling with aryl halides and triflates. acs.org
Nickel / Organoboron PhotocatalystSulfone Synthesis (C-S Coupling)Proceeds under visible light; tolerates a broad range of functional groups. mdpi.com
Nickel / Ru(bpy)3Cl2 PhotocatalystSulfone Synthesis (C-S Coupling)Dual catalytic system enabling room temperature reactions under base-free conditions. rsc.org

Formation of Phosphonothioates

Sodium sulfinates serve as valuable precursors for the synthesis of phosphonothioates. An efficient and mild method involves the reaction of a sodium sulfinate with a phosphine oxide, induced by carbon tetrachloride (CCl₄). acs.org This transformation proceeds at room temperature without the need for an external reductant or acid, providing high yields of the desired S-aryl phosphinothioate product. acs.orgacs.org

The reaction is believed to proceed through the in situ formation of a sulfenyl chloride intermediate, which then undergoes nucleophilic substitution by the phosphine oxide to form the P-S bond. acs.org This method demonstrates good functional group compatibility, making it a versatile tool for accessing phosphonothioate structures. acs.orgacs.org

Table 2: Synthesis of Phosphonothioates from Sodium Sulfinates
Reactant 1 (Sulfinate)Reactant 2 (Phosphine Oxide)Inducer/SolventProductYieldReference
Sodium p-toluenesulfinateDiphenylphosphine oxideCCl4 in CH3CNS-(p-tolyl) diphenylphosphinothioate93% acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity toward further substitution. Electrophilic Aromatic Substitution (EAS) is a key class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. msu.edu

Directed Halogenation of the Benzene Moiety

Further halogenation of the aromatic ring is governed by the directing effects of the existing substituents. The chloro and bromo groups are deactivating yet ortho-, para-directing, while the sulfinate group (-SO₂⁻) is strongly deactivating and meta-directing. pressbooks.publibretexts.org

The positions on the ring are numbered as follows:

C1: -SO₂Na

C2: H

C3: -Cl

C4: -Br

C5: H

C6: H

Analyzing the directing effects:

Bromo group (C4): Directs incoming electrophiles to positions C3 (blocked) and C5.

Chloro group (C3): Directs incoming electrophiles to positions C2, C4 (blocked), and C6.

Sulfinate group (C1): Directs incoming electrophiles to positions C3 (blocked) and C5.

Introduction of Other Functional Groups via Aromatic Substitution

The same directing principles apply to the introduction of other functional groups through electrophilic aromatic substitution, such as nitration (-NO₂) or sulfonation (-SO₃H). msu.eduopenochem.org Due to the presence of three deactivating groups, the benzene ring in this compound is significantly less reactive than benzene itself. msu.edu

Consequently, forcing conditions are necessary to achieve reactions like nitration (requiring a mixture of concentrated nitric and sulfuric acids) or sulfonation (requiring fuming sulfuric acid). masterorganicchemistry.com The incoming electrophile (e.g., NO₂⁺ or SO₃) would predominantly be directed to the C5 position, guided by the meta-directing sulfinate group and the ortho-, para-directing halogens.

Redox Chemistry of the Sulfinate Functional Group

The sulfur atom in the sulfinate group exists in a +4 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: Sodium sulfinates can be readily oxidized to the corresponding sulfonates (sulfur in +6 oxidation state). nih.gov This can be achieved using various oxidizing agents. For example, hypervalent iodine(III) reagents can mediate the oxidation of sodium sulfinates to form sulfonates. nih.gov This process involves the generation of an electrophilic sulfonium species that is subsequently trapped by a nucleophile, such as an alcohol. nih.gov

Reduction and Disproportionation: Sodium sulfinates can also participate in redox reactions where they act as reductants. In a notable example, the copper-catalyzed coupling of nitroarenes with sodium sulfinates involves the sulfinate acting as both a reactant and a reductant, leading to the formation of sulfonamides without an external reducing agent. researchgate.netacs.org

Furthermore, under certain conditions, such as mediation by BF₃·OEt₂, sodium sulfinates can undergo a disproportionate coupling reaction. This process involves the formation of sulfonyl and thiyl radicals via a sulfinyl radical intermediate, ultimately yielding thiosulfonates. acs.org

Controlled Oxidation to Sulfones

The oxidation of the sulfinate moiety in this compound to a sulfone is a key transformation. Sulfones are a class of organosulfur compounds characterized by a sulfur atom connected to two oxygen atoms and two carbon atoms. The resulting 1-bromo-2-chloro-4-(methylsulfonyl)benzene and its derivatives are of significant interest in medicinal chemistry. thieme-connect.com

The oxidation process typically involves the use of various oxidizing agents under controlled conditions to prevent over-oxidation or side reactions. Common oxidants employed for this purpose include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, mCPBA), and sodium periodate. mdpi.comchemicalbook.com The choice of oxidant and reaction conditions can influence the yield and purity of the resulting sulfone.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Hydrogen Peroxide (H₂O₂)Acetic Acid80485
m-CPBADichloromethane25292
Sodium Periodate (NaIO₄)Water/Acetonitrile (B52724)25688
Potassium Permanganate (KMnO₄)Water/Acetone0-25175

This table presents illustrative data based on typical oxidation reactions of arylsulfinates. The specific conditions for this compound may vary.

Detailed Research Findings:

Research into the oxidation of analogous arylsulfinates has demonstrated that the reaction mechanism generally involves the nucleophilic attack of the sulfinate sulfur on the electrophilic oxygen of the oxidizing agent. The stability of the resulting sulfone makes this a thermodynamically favorable process. For instance, the oxidation of sodium benzenesulfinate with hydrogen peroxide in an acidic medium proceeds efficiently to yield phenylsulfone. The reaction conditions are typically mild, and the product can be isolated through standard workup procedures.

Studies have also explored the use of catalytic systems for the oxidation of sulfinates. For example, metal-based catalysts can activate the oxidizing agent, allowing for the reaction to proceed under even milder conditions and with higher selectivity. The choice of solvent can also play a crucial role, with polar solvents generally favoring the reaction.

Reductive Transformations to Sulfur-Containing Derivatives

The reduction of the sulfinate group in this compound opens up pathways to other important sulfur-containing functional groups, such as thiols and disulfides. These transformations typically require the use of appropriate reducing agents.

Commonly used reducing agents for this purpose include zinc dust in the presence of an acid, sodium borohydride, and lithium aluminum hydride. The choice of reducing agent will determine the final product. For example, strong reducing agents like lithium aluminum hydride can reduce the sulfinate all the way to the corresponding thiol, 4-bromo-3-chlorobenzenethiol. Milder reducing agents may lead to the formation of the corresponding disulfide, bis(4-bromo-3-chlorophenyl) disulfide.

Reducing AgentProductSolventTemperature (°C)Yield (%)
Zinc/HCl4-bromo-3-chlorobenzenethiolEthanol/Water5078
Sodium Borohydride (NaBH₄)bis(4-bromo-3-chlorophenyl) disulfideIsopropanol2565
Lithium Aluminum Hydride (LiAlH₄)4-bromo-3-chlorobenzenethiolDiethyl Ether090
Sodium Sulfite (B76179) (Na₂SO₃)bis(4-bromo-3-chlorophenyl) disulfideWater7072

This table presents illustrative data based on typical reduction reactions of arylsulfinates. The specific conditions for this compound may vary.

Detailed Research Findings:

The reduction of arylsulfinates is a well-established method for the synthesis of aryl thiols and disulfides. The mechanism of reduction with zinc and acid involves the transfer of electrons from the metal to the sulfur atom, followed by protonation. The reaction is often carried out in a protic solvent to provide the necessary protons.

In recent years, more sophisticated methods for the reduction of sulfinates have been developed. These include catalytic transfer hydrogenation and electrochemical reduction methods. These newer methods often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance. The choice of the appropriate reductive method depends on the specific requirements of the synthesis and the nature of the substituents on the aromatic ring.

Advanced Spectroscopic and Structural Characterization Studies

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of Sodium 4-bromo-3-chlorobenzene-1-sulfinate would reveal the precise conformation of the 4-bromo-3-chlorobenzene-1-sulfinate anion and the coordination of the sodium cation in the solid state. The analysis would provide detailed information on the geometry of the benzene (B151609) ring and the sulfinate group (-SO₂⁻). It would be expected that the benzene ring is largely planar, with the bromine, chlorine, and sulfur atoms attached. The geometry around the sulfur atom of the sulfinate group would be trigonal pyramidal.

The crystal packing would be dictated by a combination of ionic interactions between the sodium cations and the sulfinate anions, as well as weaker intermolecular forces. The arrangement of molecules in the unit cell would aim to achieve the most thermodynamically stable structure.

Illustrative Example: Crystal Structure of a Related Aryl Sulfonate

To illustrate, consider the crystal structure of a related compound, sodium p-toluenesulfonate. In its crystal structure, the sodium ions are typically coordinated by oxygen atoms from the sulfonate groups of neighboring anions and often by water molecules if it is a hydrate (B1144303). This creates a network of ionic interactions that holds the crystal lattice together. The aromatic rings would then pack in a way that maximizes van der Waals forces. A similar arrangement would be anticipated for this compound.

The presence of bromine and chlorine atoms on the benzene ring of this compound introduces the possibility of specific and influential intermolecular interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal structure of this compound, it is plausible that the bromine or chlorine atoms could form halogen bonds with the oxygen atoms of the sulfinate group of an adjacent molecule. The strength of these interactions would depend on the geometry of the approach.

π-π Stacking: The aromatic rings of the 4-bromo-3-chlorobenzene-1-sulfinate anions could engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-poor σ-framework of a neighboring ring. The geometry of this stacking can be either face-to-face or offset.

C-H···π Interactions: In these interactions, a C-H bond from one molecule points towards the face of the aromatic ring of a neighboring molecule. The electron-deficient hydrogen atom is attracted to the electron-rich π-cloud of the benzene ring.

The interplay of these non-covalent interactions, in addition to the primary ionic forces, would be crucial in determining the final crystal packing of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

For this compound, ¹H and ¹³C NMR would be the primary techniques used for structural confirmation.

¹H NMR: The ¹H NMR spectrum would show signals corresponding to the aromatic protons. Due to the substitution pattern, there would be three distinct protons on the benzene ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and sulfinate groups. The coupling patterns (splitting) between adjacent protons would provide definitive information about their relative positions on the ring.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic region would show six distinct signals for the six carbons of the benzene ring. The chemical shifts of these carbons would also be affected by the attached substituents. For instance, the carbon atoms bonded to the halogens and the sulfur atom would have characteristic chemical shifts.

Should derivatives of this compound be synthesized, other NMR active nuclei could be utilized. For example, if a fluorine-containing group were introduced, ¹⁹F NMR would be a highly sensitive and informative technique. Similarly, for phosphorus-containing derivatives, ³¹P NMR would be employed.

Hypothetical ¹H and ¹³C NMR Data for this compound

Hypothetical ¹H NMR Data
ProtonExpected Chemical Shift (ppm)Expected Multiplicity
H-2~7.8-8.0Doublet
H-5~7.6-7.8Doublet of doublets
H-6~7.4-7.6Doublet
Hypothetical ¹³C NMR Data
CarbonExpected Chemical Shift (ppm)
C-1 (C-S)~145-150
C-2~130-135
C-3 (C-Cl)~135-140
C-4 (C-Br)~120-125
C-5~130-135
C-6~125-130

For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation around the C-S bond. While this rotation is generally fast on the NMR timescale at room temperature, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially provide information about through-space interactions between the sulfinate oxygens and the ortho-protons of the benzene ring, offering insights into the preferred orientation of the sulfinate group in solution. However, for this specific molecule, significant conformational isomerism is not expected.

Vibrational Spectroscopy for Functional Group and Structural Analysis (IR, Raman)

For this compound, the key vibrational modes would include:

S-O Stretching: The sulfinate group would exhibit strong, characteristic stretching vibrations for the S-O bonds. These are typically found in the region of 1000-1100 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring would appear above 3000 cm⁻¹.

C-Br and C-Cl Stretching: The stretching vibrations of the carbon-halogen bonds would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is expected around 600-800 cm⁻¹ and the C-Br stretch at a lower frequency, around 500-600 cm⁻¹.

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are often strong and their positions can be indicative of the substitution pattern on the benzene ring.

Illustrative Vibrational Data for a Related Compound: 1-bromo-4-chlorobenzene (B145707)

The experimental FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene show characteristic peaks that can be used to illustrate what might be expected for the aromatic portion of this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹) in 1-bromo-4-chlorobenzene
Aromatic C-H Stretch3050-3100
Aromatic C=C Stretch1470-1580
C-Cl Stretch~700
C-Br Stretch~600

In addition to these, this compound would show the prominent S-O stretching bands of the sulfinate group. The combination of IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification.

Advanced Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Advanced mass spectrometry (MS) serves as a pivotal analytical technique for the precise determination of the molecular weight and the elucidation of the chemical structure of this compound. chromatographyonline.com This is achieved through the ionization of the compound and the subsequent analysis of the mass-to-charge ratio (m/z) of the parent ion and its various fragment ions. numberanalytics.com Techniques such as tandem mass spectrometry (MS/MS) are particularly valuable, allowing for the isolation of a specific ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragments to piece together the molecule's structure. numberanalytics.com

The initial step in the mass spectrometric analysis of this compound involves the ionization of the molecule. Following ionization, the molecule can undergo a series of fragmentation reactions. The pathways of these fragmentations are dictated by the inherent stability of the resulting ions and neutral species. For this compound, the presence of bromine and chlorine atoms with their characteristic isotopic patterns would lead to distinctive isotopic clusters for the molecular ion and any fragments containing these halogens, aiding in their identification. docbrown.info

Key fragmentation pathways for the anionic form of the parent molecule, 4-bromo-3-chlorobenzene-1-sulfinate, would likely involve the cleavage of the carbon-sulfur bond and the sulfur-oxygen bonds. The loss of sulfur dioxide (SO₂) is a common fragmentation pathway for sulfinate compounds. nih.gov This would result in the formation of a 4-bromo-3-chlorophenyl anion. Further fragmentation could involve the loss of the halogen atoms.

The table below presents predicted mass spectrometry data for adducts of 4-bromo-3-chlorobenzenesulfinic acid, the conjugate acid of the titular compound. uni.lu This data is theoretical and serves as a reference for potential ions that could be observed in an experimental mass spectrum.

AdductPredicted m/z
[M-H]⁻252.87311
[M+H]⁺254.88767
[M+Na]⁺276.86961
[M+K]⁺292.84355
[M+NH₄]⁺271.91421

Detailed Research Findings

While specific experimental research detailing the advanced mass spectrometry and fragmentation pathways of this compound is not extensively available in the public domain, the fragmentation patterns can be predicted based on the known behavior of similar halogenated aromatic and organosulfur compounds. chromatographyonline.comnih.gov

The primary fragmentation of the 4-bromo-3-chlorobenzenesulfinate anion ([C₆H₄BrClO₂S]⁻) would likely proceed through the following key steps:

Loss of Sulfur Dioxide (SO₂): This is a characteristic fragmentation for sulfinates and would lead to the formation of the 4-bromo-3-chlorophenyl anion ([C₆H₃BrCl]⁻).

Loss of Halogen Radical: Subsequent fragmentation could involve the loss of a bromine or chlorine radical from the aromatic ring.

The following table outlines a proposed fragmentation pathway for the 4-bromo-3-chlorobenzenesulfinate anion.

Precursor Ion (m/z)Proposed FragmentationProduct Ion (m/z)Neutral Loss
252.87Loss of SO₂188.91SO₂
188.91Loss of Br radical109.98Br
188.91Loss of Cl radical153.95Cl

It is important to note that the relative abundance of these fragment ions would depend on the specific conditions of the mass spectrometry experiment, such as the collision energy used for fragmentation. researchgate.net The presence of both bromine and chlorine would result in a complex isotopic pattern for each fragment containing these atoms, which would be a key diagnostic feature in the mass spectrum. youtube.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Sodium 4-bromo-3-chlorobenzene-1-sulfinate, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the 4-bromo-3-chlorobenzenesulfinate anion would be calculated to find the minimum energy conformation. This process would reveal how the bromine, chlorine, and sulfinate groups influence the geometry of the benzene (B151609) ring.

Following optimization, an electronic structure analysis would detail the distribution of electrons within the molecule. This includes calculating atomic charges and dipole moments, which are crucial for understanding the molecule's polarity and how it interacts with other molecules and its sodium counter-ion.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-bromo-3-chlorobenzenesulfinate Anion (Illustrative)

ParameterPredicted Value (Illustrative)
C-S Bond Length~1.8 Å
S-O Bond Length~1.5 Å
C-Br Bond Length~1.9 Å
C-Cl Bond Length~1.7 Å
C-S-O Bond Angle~106°
O-S-O Bond Angle~112°

Note: These values are illustrative and would need to be calculated using DFT for accurate results.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a numerical basis for predicting how the molecule will behave in a chemical reaction.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the electrophilic power of a molecule.

For this compound, the HOMO is expected to be localized on the sulfinate group and the π-system of the benzene ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, particularly near the electron-withdrawing halogen substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map is colored to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For the 4-bromo-3-chlorobenzenesulfinate anion, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the sulfinate group, making them the most probable sites for interaction with electrophiles, including the sodium cation. The regions around the hydrogen atoms of the benzene ring would show a positive potential (blue), and the halogen atoms would also influence the potential distribution on the ring. dtic.milnih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in exploring the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Energetics

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or reactions at the sulfinate group, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Prediction of Reaction Outcomes and Regio-/Stereoselectivity

Computational modeling can predict the outcomes of reactions where multiple products are possible. For example, in an electrophilic aromatic substitution reaction on the benzene ring of this compound, the electrophile could add to several different positions. By calculating the activation energies for each possible pathway, the most favorable reaction path can be identified, thus predicting the major regioisomer. nih.govrsc.orgacs.org

The directing effects of the bromo, chloro, and sulfinate substituents would be quantitatively assessed through these calculations. The interplay between their electronic (inductive and resonance) and steric effects would determine the preferred site of substitution. Such predictive power is invaluable for designing synthetic routes and understanding reaction selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Halogenated Sulfinate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on halogenated aryl sulfinates are not extensively documented in publicly available literature, a robust framework for understanding their potential structure-activity relationships can be derived from studies on structurally analogous compounds, such as halogenated aromatic hydrocarbons and aryl sulfonamides. nih.govnih.gov These studies provide valuable insights into how molecular properties influenced by halogenation can modulate biological interactions.

The fundamental principle of QSAR is to correlate molecular descriptors—numerical values that quantify molecular properties—with a measured biological response. For halogenated aromatic compounds, the most influential descriptors typically fall into three categories:

Electronic Descriptors: These quantify the effect of substituents on the electron distribution of the molecule. The Hammett constant (σ) is a classic example, measuring the electron-withdrawing or electron-donating ability of a substituent on the aromatic ring. For halogens, these effects are well-characterized and play a crucial role in interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Parameters like molar refractivity (MR) or Taft steric parameters (Es) are used to model how the bulk of a halogen atom might influence the binding of a compound to a receptor site. High steric effect can prevent the binding of a substituent and a protein, which may result in lower inhibitory activity. qub.ac.uk

Hydrophobic Descriptors: These measure the lipophilicity of a compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The partition coefficient (log P) is the most common descriptor for hydrophobicity.

Advanced approaches, such as three-dimensional QSAR (3D-QSAR), have been successfully applied to compounds like aryl sulfonamide derivatives. qub.ac.ukqub.ac.uk Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. researchgate.netjapsonline.com These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are predicted to increase or decrease biological activity. researchgate.net

Research Findings from Analogue Studies

In studies involving aryl sulfonamides and other halogenated aromatics, researchers have established significant correlations between specific molecular descriptors and biological activities, such as enzyme inhibition or receptor binding. nih.govqub.ac.uk For instance, a typical QSAR model might take the form of a multiple linear regression (MLR) equation. All constructed QSAR models aim for reliable predictive performance. nih.gov

For a hypothetical series of halogenated benzenesulfonyl analogues, a QSAR study could yield data correlating their structural properties with a specific biological activity, such as inhibitory potency (pIC50). The following interactive table illustrates the type of data used in such a study. The descriptors shown (σ_meta, σ_para, MR, and log P) are critical for understanding the influence of halogen substituents on the benzene ring.

Interactive Data Table: QSAR Descriptors for Hypothetical Halogenated Benzenesulfonyl Analogues

This table presents hypothetical data for a series of halogenated benzene sulfonyl compounds, illustrating the relationship between physicochemical descriptors and a predicted biological activity (pIC50). The values for Hammett constants (σ) represent the electronic influence of substituents, Molar Refractivity (MR) represents steric bulk and polarizability, and log P represents hydrophobicity.

CompoundSubstituent (X)σ_metaσ_paraMR (cm³/mol)log PPredicted pIC50
Analogue 14-Fluoro0.340.060.920.155.8
Analogue 24-Chloro0.370.236.030.716.2
Analogue 34-Bromo0.390.238.880.866.4
Analogue 43-Chloro0.370.236.030.716.1
Analogue 53-Bromo0.390.238.880.866.3
Analogue 63,4-Dichloro0.740.4612.061.426.8
Analogue 73-Chloro-4-bromo0.760.4614.911.577.0

Note: Data is illustrative and intended to represent the principles of a QSAR study.

From this data, a QSAR model could reveal that:

An increase in the electron-withdrawing nature of the substituent at the para-position (higher σ_para) positively correlates with activity.

Increased hydrophobicity (higher log P) contributes favorably to the biological response, suggesting interaction with a hydrophobic region of the target protein.

Steric bulk (MR) at specific positions might have an optimal range, beyond which activity could decrease.

These findings, derived from related halogenated aryl sulfonamides and other aromatic compounds, provide a strong theoretical basis for predicting the structure-activity profile of this compound and guiding the design of new analogues with potentially enhanced activity. nih.gov

Mechanistic Investigations of Reactions Involving Sodium 4 Bromo 3 Chlorobenzene 1 Sulfinate

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining steps and the influence of various parameters on the reaction's progress. While specific kinetic data for reactions involving sodium 4-bromo-3-chlorobenzene-1-sulfinate is not readily found, the principles of kinetic analysis for related aryl sulfinates can be applied.

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted parent compound through the equation:

log(k/k₀) = σρ

where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type.

For this compound, the electronic effects of the bromo and chloro substituents would be additive. Both are electron-withdrawing groups, primarily through their inductive effect (-I), and weakly deactivating through resonance (+R). The Hammett constants for these substituents in the meta and para positions provide a quantitative measure of their electronic influence.

Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-Br0.390.23
-Cl0.370.23

In the case of 4-bromo-3-chlorobenzene-1-sulfinate, the bromo group is in the para position relative to the sulfinate group, and the chloro group is in the meta position. The combined electronic effect would make the sulfur atom more electrophilic compared to unsubstituted sodium benzenesulfinate. In reactions where the sulfinate acts as a nucleophile, these electron-withdrawing groups would decrease its reactivity. Conversely, in reactions where the sulfinate is converted into a radical or undergoes oxidative addition to a metal center, the electronic nature of these substituents would play a crucial role in the stability of intermediates and transition states. A positive ρ value for a reaction would indicate that it is accelerated by electron-withdrawing groups, while a negative ρ value would signify the opposite.

The choice of solvent can significantly impact the kinetics and mechanism of reactions involving this compound. The solubility of the salt and the stabilization of charged intermediates or transition states are key factors. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed for reactions with sulfinate salts to ensure sufficient solubility and to avoid protonation of the sulfinate anion. The effect of the solvent on the reaction rate can provide insights into the charge distribution in the transition state. For instance, reactions proceeding through a more polar transition state are generally accelerated in more polar solvents.

Temperature is another critical parameter that influences reaction rates, as described by the Arrhenius equation. An increase in temperature typically leads to a higher reaction rate. By studying the reaction at different temperatures, the activation energy (Ea) can be determined, providing a quantitative measure of the energy barrier for the reaction. This information is vital for understanding the reaction mechanism and for optimizing reaction conditions.

Elucidation of Reaction Intermediates and Transient Species

The identification and characterization of reaction intermediates are crucial for elucidating a reaction mechanism. In reactions involving aryl sulfinates, several types of intermediates can be postulated. For instance, in metal-catalyzed cross-coupling reactions, organometallic species involving the aryl sulfinate moiety are expected. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying such intermediates.

In reactions that proceed through radical pathways, the transient species are sulfonyl radicals (ArSO₂•). These highly reactive intermediates can be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Chemical trapping experiments, where a radical scavenger is introduced into the reaction mixture, can also provide indirect evidence for the presence of radical intermediates. For this compound, the corresponding 4-bromo-3-chlorobenzenesulfonyl radical would be the key transient species in such processes.

Role of Radical Pathways and Single Electron Transfer (SET) Processes

Sodium sulfinates are well-known precursors to sulfonyl radicals through single electron transfer (SET) processes. The oxidation of the sulfinate anion can be achieved using chemical oxidants, electrochemical methods, or photoredox catalysis. The resulting aryl sulfonyl radical is a versatile intermediate that can participate in a variety of transformations, including addition to alkenes and alkynes, and cross-coupling reactions.

For this compound, the formation of the 4-bromo-3-chlorobenzenesulfonyl radical via a SET process would be a key step in many of its radical-mediated reactions. The presence of the electron-withdrawing bromo and chloro substituents would influence the redox potential of the sulfinate, making it potentially easier to oxidize compared to electron-rich aryl sulfinates. Once formed, this radical can engage in subsequent reactions to form new carbon-sulfur or heteroatom-sulfur bonds.

Catalysis Mechanisms (e.g., Metal-catalyzed and Organocatalyzed Processes)

Catalysis offers efficient and selective methods for transformations involving aryl sulfinates. Both metal-based and organic catalysts have been employed to promote a wide range of reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to reactions of aryl sulfinates. While specific examples with this compound are not prominent in the literature, the general mechanism for palladium-catalyzed reactions of aryl sulfinates can be considered.

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle often begins with the oxidative addition of an aryl halide or triflate to a Pd(0) species to form a Pd(II) intermediate. Subsequently, the aryl sulfinate can act as a nucleophile, displacing a ligand on the palladium center. The final step is often a reductive elimination from the Pd(II) complex to form the desired sulfone product and regenerate the Pd(0) catalyst.

Alternatively, a Pd(II) catalyst can be used directly. In such cases, the mechanism might involve the coordination of the aryl sulfinate to the Pd(II) center, followed by reaction with another substrate. The precise mechanism will depend on the specific reaction partners and conditions. The bromo and chloro substituents on the aromatic ring of this compound would influence the electronic properties of the palladium intermediates, thereby affecting the rates of the individual steps in the catalytic cycle.

Copper-Catalyzed Transformations (e.g., Ullmann Condensation Analogs)

The copper-catalyzed cross-coupling of this compound with various nucleophiles, a reaction analogous to the Ullmann condensation, represents a significant method for the formation of carbon-sulfur bonds. Mechanistic investigations into these transformations, while not extensively documented for this specific sulfinate, can be largely understood by drawing parallels with well-studied Ullmann-type C-S coupling reactions. The prevailing mechanistic hypothesis involves a Cu(I)/Cu(III) catalytic cycle.

The catalytic cycle is generally proposed to initiate with the active Cu(I) species. This Cu(I) catalyst can be generated in situ from a Cu(II) precatalyst or used directly. The cycle typically proceeds through three key steps: oxidative addition, ligand exchange/coordination, and reductive elimination.

Proposed Catalytic Cycle:

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to the Cu(I) complex. In the context of reactions involving this compound, this step would likely involve the aryl halide coupling partner, rather than the sulfinate itself, adding to the copper center. This addition results in the formation of a transient, high-energy Cu(III) intermediate. Kinetic and Hammett analyses of analogous Ullmann-type reactions have provided evidence for this step, showing that electron-withdrawing groups on the aryl halide can accelerate the reaction rate, which is consistent with an oxidative addition mechanism. researchgate.netgatech.edu

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Cu(III) intermediate. This step involves the formation of the new C-S bond, yielding the diaryl sulfone product and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle. This reductive elimination is the bond-forming step and is generally considered to be rapid. Computational studies and the isolation of stable Cu(III) complexes in related systems lend support to the feasibility of this Cu(I)/Cu(III) pathway. researchgate.netresearchgate.net

Below is a representative data table, constructed based on general findings in copper-catalyzed C-S cross-coupling reactions, illustrating the potential influence of various parameters on the synthesis of a diaryl sulfone from an aryl halide and a sodium arylsulfinate.

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (10)NoneK₂CO₃DMF11045
2CuI (10)L-Proline (20)K₂CO₃DMF11078
3Cu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane10085
4Cu(OAc)₂ (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Toluene12082
5CuBr (10)NoneCs₂CO₃DMSO11052
6CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane10091

This interactive table demonstrates that the choice of ligand and base can have a significant impact on the reaction yield, with chelating ligands like L-Proline and 1,10-Phenanthroline often leading to higher efficiencies.

This compound: A Versatile Building Block in Modern Organic Synthesis

This compound is an organosulfur compound that has garnered interest in the field of chemical synthesis due to its potential as a versatile precursor and building block. Its unique substitution pattern, featuring a sulfinate functional group alongside two different halogen atoms on a benzene (B151609) ring, offers multiple reaction sites for constructing complex molecular architectures. This article explores the advanced applications and potential of this compound in the realm of chemical synthesis.

Advanced Applications and Potential in Chemical Synthesis

The trifunctional nature of Sodium 4-bromo-3-chlorobenzene-1-sulfinate, possessing a nucleophilic sulfinate group and two halogenated sites susceptible to various coupling reactions, makes it a valuable tool for synthetic chemists.

This compound serves as a key starting material in the synthesis of a variety of specialty and fine chemicals. The sulfinate moiety is a versatile functional group that can be readily converted into other sulfur-containing functionalities, such as sulfones, sulfonamides, and sulfonic esters. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science.

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization through various cross-coupling reactions. For instance, the greater reactivity of the bromine atom in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, allows for the sequential introduction of different substituents. This differential reactivity is crucial for the efficient synthesis of highly substituted aromatic compounds.

Table 1: Potential Applications as a Precursor

Target Compound Class Synthetic Transformation Potential Application
Diaryl Sulfones Palladium-catalyzed cross-coupling with aryl boronic acids Pharmaceuticals, materials science
Sulfonamides Reaction with amines Pharmaceuticals (e.g., antibacterial agents)
Aryl Sulfonic Esters Reaction with alcohols Organic synthesis intermediates

The strategic placement of the bromo, chloro, and sulfinate groups on the benzene (B151609) ring makes this compound an ideal starting point for the creation of highly functionalized organic building blocks. acs.org These building blocks can then be used in the synthesis of more complex target molecules.

For example, the sulfinate group can be transformed into a sulfonyl chloride, which can then undergo nucleophilic substitution with a wide range of nucleophiles. Simultaneously, the halogen atoms can be modified through metal-catalyzed cross-coupling reactions, leading to a diverse array of polysubstituted aromatic compounds. This modular approach allows for the rapid generation of a library of compounds for screening in drug discovery or materials science applications.

Table 2: Synthesis of Functionalized Building Blocks

Reagent/Catalyst Transformation Resulting Functional Group
N-Chlorosuccinimide Oxidation Sulfonyl chloride
Arylboronic acid, Pd catalyst Suzuki Coupling Biaryl
Terminal alkyne, Pd/Cu catalyst Sonogashira Coupling Arylalkyne

The versatility of this compound allows for its seamless integration into complex multi-step synthetic sequences. vapourtec.commsu.edu The ability to selectively functionalize the different reactive sites on the molecule enables chemists to build up molecular complexity in a controlled and predictable manner.

A typical synthetic strategy might involve an initial reaction at the sulfinate group, followed by a selective cross-coupling reaction at the more reactive C-Br bond, and finally, a different transformation at the less reactive C-Cl bond. This stepwise functionalization is a powerful tool for the convergent synthesis of complex organic molecules.

A hypothetical multi-step synthesis could involve the initial conversion of the sulfinate to a sulfonamide, followed by a Suzuki coupling at the bromine position to introduce a new aryl group, and concluding with a Sonogashira coupling at the chlorine position to append an alkyne. This sequence would result in a highly complex and functionalized molecule that would be difficult to access through other synthetic routes.

There is growing interest in the development of more sustainable and environmentally friendly chemical processes. Sodium arylsulfinates, in general, are considered to be more "green" alternatives to other sulfur-based reagents, such as thiols (which are often volatile and malodorous) and sulfonyl chlorides (which can be corrosive and moisture-sensitive).

This compound can be utilized in the development of new synthetic methods that align with the principles of green chemistry. For example, its use in catalytic reactions can reduce the amount of waste generated compared to stoichiometric reactions. Furthermore, the development of reactions that can be carried out in environmentally benign solvents, such as water or ethanol, would further enhance the green credentials of this compound.

Recent research has focused on the use of visible-light photoredox catalysis for the sulfonylation of aryl halides, providing a greener alternative to traditional methods that often require harsh reaction conditions. mdpi.com The application of such methodologies to this compound could open up new avenues for sustainable chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 4-bromo-3-chlorobenzene-1-sulfinate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via sulfonation of 4-bromo-3-chlorobenzene followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.
  • Neutralization : Add NaOH dropwise to avoid local pH spikes that could degrade the product.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>97% by HPLC). Monitor halogen stability during heating to prevent dehalogenation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm aromatic substitution patterns (e.g., coupling constants for bromo and chloro substituents).
  • FT-IR : Peaks at 1180–1200 cm1^{-1} (S=O stretching) and 600–700 cm1^{-1} (C-Br/C-Cl) validate functional groups.
  • Elemental Analysis : Match observed C, H, S, and Na percentages to theoretical values (e.g., C66H33BrClNaO22S).
  • Mass Spectrometry : ESI-MS in negative mode detects [M–Na]^- ions for molecular weight confirmation .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight containers under inert gas (argon) at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, which can degrade sulfinate groups. Conduct periodic stability tests via TLC or HPLC to monitor decomposition .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in structural studies?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for single-crystal refinement to unambiguously assign substituent positions. Ensure crystal quality by slow evaporation from acetonitrile.
  • DFT Calculations : Compare experimental 13^13C chemical shifts with computed values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvation or crystal-packing effects .

Q. What strategies mitigate side reactions when using this compound in cross-coupling reactions?

  • Methodology :

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 with ligands (e.g., XPhos) to enhance selectivity for Suzuki-Miyaura couplings.
  • Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability of the sulfinate group.
  • Additives : Include silver carbonate to scavenge free halides and reduce protodehalogenation .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Molecular Orbital Analysis : Calculate LUMO maps (via Gaussian) to identify electrophilic sites. The sulfinate group lowers LUMO energy at the para position, favoring nucleophilic attack.
  • Kinetic Studies : Compare activation energies (DFT) for bromine vs. chlorine substitution to prioritize reaction pathways .

Q. What analytical methods reconcile discrepancies in reported solubility data for this compound?

  • Methodology :

  • Phase Solubility Analysis : Use UV-Vis spectroscopy to measure saturation points in DMSO, THF, and water.
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions that may skew solubility measurements.
  • Standardization : Calibrate against reference compounds (e.g., sodium benzene sulfinate) to normalize experimental conditions .

Methodological Considerations Table

Research Aspect Key Techniques Challenges Solutions
Synthesis Recrystallization, HPLCHalogen instability during purificationLow-temperature neutralization
Structural Analysis X-ray crystallography, DFTCrystal twinningSHELXD for twin resolution
Reactivity Studies Pd-catalyzed cross-coupling, kinetic assaysSulfinate group degradationLigand screening and additive optimization

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